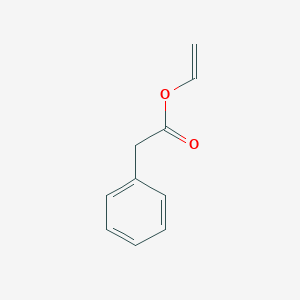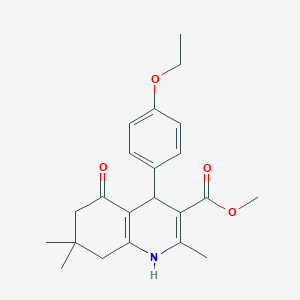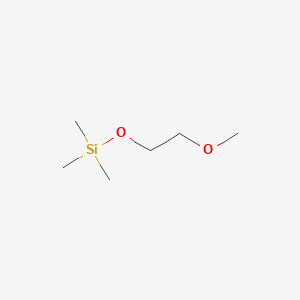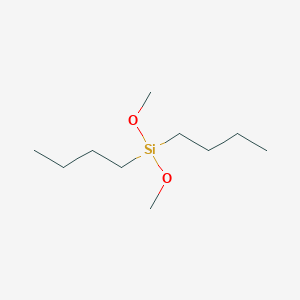
二丁氧基二甲氧基硅烷
描述
Dibutyldimethoxysilane is an organosilicon compound with the molecular formula C10H24O2Si. It is commonly used as a precursor in the production of silicone polymers and as an intermediate silane for blocking hydroxyl and amino groups in organic synthesis reactions. This compound is characterized by its ability to form stable bonds with organic and inorganic substrates, making it valuable in various industrial applications.
科学研究应用
Dibutyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silicone polymers and as a blocking agent for hydroxyl and amino groups in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance and durability.
作用机制
Target of Action
Dibutyldimethoxysilane, also known as Dimethoxydimethylsilane (DMDMS), is an organosilicon compound . Its primary targets are various materials such as rubber, plastic, coatings, and adhesives . It is used to improve the mechanical properties of these materials, enhance their resistance to aging, heat, and chemical corrosion, and improve their physical properties .
Mode of Action
DMDMS acts as a cross-linking agent . It interacts with its targets by forming bonds between polymer chains, thereby altering the structure of the material. This interaction results in improved mechanical properties and increased resistance to environmental factors .
Biochemical Pathways
For instance, it undergoes hydrolysis and polymerization in the presence of catalysts such as aluminum acetylacetonate . This process leads to the formation of siloxanes, which are key components in silicone polymers .
Pharmacokinetics
DMDMS is a liquid at room temperature with a density of 0.88 g/mL . It has a boiling point of 81.4°C , indicating its volatility. It is insoluble in water but soluble in many organic solvents .
Result of Action
The action of DMDMS results in the formation of cross-linked structures in the target materials, enhancing their mechanical properties and resistance to environmental factors . In the electronics industry, DMDMS is used to prepare high-purity siloxane materials, which serve as raw materials for semiconductor materials .
Action Environment
The action of DMDMS can be influenced by environmental factors. For instance, the presence of water can lead to the hydrolysis of DMDMS . Additionally, the reaction rate and the resulting properties of the material can be affected by the presence and concentration of catalysts . Therefore, the environment in which DMDMS is used and stored can significantly impact its efficacy and stability.
生化分析
Biochemical Properties
Similar organosilicon compounds like Dimethoxydimethylsilane have been used to synthesize various macroporous silica aerogels
Molecular Mechanism
Similar compounds like Dimethyldiethoxysilane have been used as intermediates in organic synthesis reactions . They are useful for blocking hydroxyl and amino groups in organic synthesis reactions . This allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dibutyldimethoxysilane typically involves the following steps :
Reaction of n-butyl trichlorosilane with methanol: This reaction generates di-n-butyl dimethyloxysilane.
Reaction of di-n-butyl dimethyloxysilane with methyl iodide: This step produces dibutyldimethoxysilane.
Industrial Production Methods: In industrial settings, the production of dibutyldimethoxysilane is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to enhance the efficiency of the process.
化学反应分析
Types of Reactions: Dibutyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dibutyldimethoxysilane hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of silicone polymers.
Substitution: Dibutyldimethoxysilane can react with other nucleophiles, such as amines or alcohols, to substitute the methoxy groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under mild to moderate temperatures.
Major Products:
Silicone Polymers: Formed through condensation reactions.
Silanols: Intermediate products from hydrolysis.
Substituted Silanes: Products from substitution reactions.
相似化合物的比较
Dimethyldimethoxysilane: Similar in structure but with methyl groups instead of butyl groups.
Methyltrimethoxysilane: Contains three methoxy groups and one methyl group.
Trimethylmethoxysilane: Contains three methyl groups and one methoxy group.
Uniqueness: Dibutyldimethoxysilane is unique due to its butyl groups, which provide different steric and electronic properties compared to similar compounds. This uniqueness allows it to be used in specific applications where other silanes may not be as effective.
属性
IUPAC Name |
dibutyl(dimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENMAABQGWRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18132-63-3 | |
| Record name | Di-n-butyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


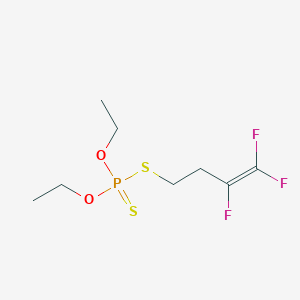
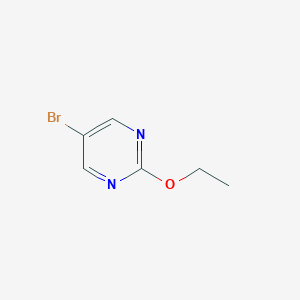

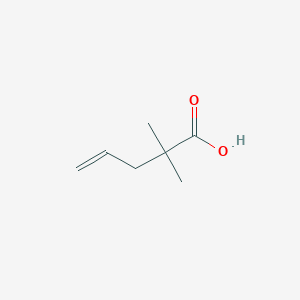
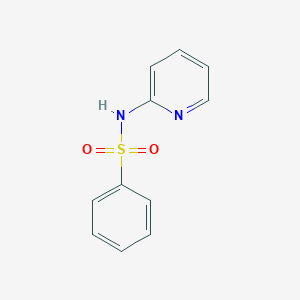
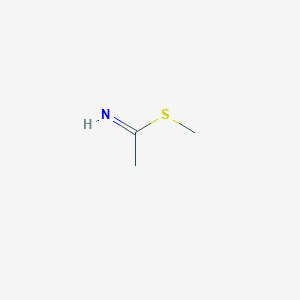
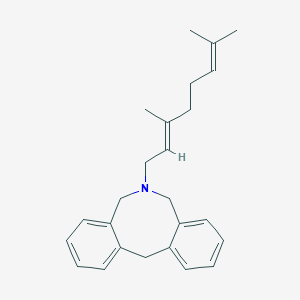
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)

